molecular formula C19H39NO4Si B12980161 tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate

tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B12980161
M. Wt: 373.6 g/mol
InChI Key: SKHSZJRKSRMJKU-CVEARBPZSA-N
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Description

tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyldimethylsilyl group and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the tert-butyldimethylsilyl group through a silylation reaction. This is followed by the introduction of the hydroxypropyl group via a nucleophilic substitution reaction. The final step involves the formation of the tert-butyl ester through esterification.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butyldimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group yields a carbonyl compound, while substitution of the tert-butyldimethylsilyl group can yield a variety of functionalized piperidine derivatives.

Scientific Research Applications

tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The tert-butyldimethylsilyl group can protect reactive sites on the molecule, allowing for selective reactions to occur at other positions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • tert-Butyl (2R,3S)-3-hydroxy-2-(3-hydroxypropyl)piperidine-1-carboxylate
  • tert-Butyl (2R,3S)-3-((trimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate lies in its combination of functional groups, which provide a balance of stability and reactivity. The tert-butyldimethylsilyl group offers protection to the hydroxyl group, allowing for selective reactions at other sites on the molecule. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C19H39NO4Si

Molecular Weight

373.6 g/mol

IUPAC Name

tert-butyl (2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(3-hydroxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H39NO4Si/c1-18(2,3)23-17(22)20-13-9-12-16(15(20)11-10-14-21)24-25(7,8)19(4,5)6/h15-16,21H,9-14H2,1-8H3/t15-,16+/m1/s1

InChI Key

SKHSZJRKSRMJKU-CVEARBPZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1CCCO)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1CCCO)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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